molecular formula C7H8BrNO B8504971 (1R)-2-bromo-1-(3-pyridinyl)ethanol

(1R)-2-bromo-1-(3-pyridinyl)ethanol

Cat. No.: B8504971
M. Wt: 202.05 g/mol
InChI Key: WTFAEVUHAUTLEF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Bromo-1-(3-pyridinyl)ethanol is a chiral brominated ethanol derivative featuring a 3-pyridinyl substituent. The (1R)-configuration indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceuticals.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1R)-2-bromo-1-pyridin-3-ylethanol

InChI

InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1

InChI Key

WTFAEVUHAUTLEF-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CBr)O

Canonical SMILES

C1=CC(=CN=C1)C(CBr)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (1R)-2-bromo-1-(3-pyridinyl)ethanol with its closest analogs:

Compound Name Molecular Weight (g/mol) Aryl Substituent Functional Group Key Features Reference
This compound Not reported 3-pyridinyl Ethanol Chiral center, polar pyridine ring Target
(1R)-2-Bromo-1-(2-methoxyphenyl)ethanol 231.09 2-methoxyphenyl Ethanol Methoxy group enhances lipophilicity
(1R)-2-Bromo-1-(4-methylphenyl)ethanol 215.09 4-methylphenyl Ethanol Methyl group increases hydrophobicity
2-Bromo-1-(4-bromophenyl)ethanone Not reported 4-bromophenyl Ethanone Brominated ketone for nucleophilic substitution
2-Bromo-1-(pyridine-2-yl)ethanone Not reported 2-pyridinyl Ethanone Pyridine enables coordination chemistry

Key Observations:

  • Substituent Effects: The 3-pyridinyl group in the target compound introduces distinct electronic and steric effects compared to phenyl or methoxyphenyl groups.
  • Functional Group Differences: Ethanol derivatives (e.g., the target compound) can undergo esterification or oxidation, whereas ethanone analogs (e.g., 2-bromo-1-(4-bromophenyl)ethanone) are more reactive toward nucleophilic substitutions (e.g., in Hantzsch thiazole synthesis) .

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